HMG-CoA vs. Acetoacetyl-CoA: Substrate Discrimination by Avian HMG-CoA Synthase
In wild-type avian HMG-CoA synthase, the enzyme discriminates between its physiological substrate acetoacetyl-CoA and the thioether analog S-(3-oxobutyl)-CoA by a factor of 25-fold in Km and 100-fold in Vmax. For HMG-CoA production, the enzyme uses acetoacetyl-CoA with high efficiency; substitution with the analog dramatically impairs both binding affinity and catalytic rate [1].
| Evidence Dimension | Apparent Km for substrate (acetoacetyl-CoA vs. thioether analog) |
|---|---|
| Target Compound Data | Km (acetoacetyl-CoA) = reference value; Km (thioether analog) = 25-fold higher |
| Comparator Or Baseline | S-(3-oxobutyl)-CoA (thioether analog of acetoacetyl-CoA) |
| Quantified Difference | 25-fold higher Km; 100-fold lower Vmax |
| Conditions | Avian HMG-CoA synthase, purified enzyme assay |
Why This Matters
Demonstrates that HMG-CoA synthase requires the native thioester carbonyl for efficient catalysis; the physiological substrate cannot be replaced by structurally similar analogs without severe kinetic penalties.
- [1] Misra I, Miziorko HM. Evidence for the interaction of avian 3-hydroxy-3-methylglutaryl-CoA synthase histidine 264 with acetoacetyl-CoA. Biochemistry. 1996;35(29):9610-9616. View Source
